Clomiphene N-Oxide

Catalog No.
S11253952
CAS No.
79838-56-5
M.F
C26H28ClNO2
M. Wt
422.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomiphene N-Oxide

CAS Number

79838-56-5

Product Name

Clomiphene N-Oxide

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+

InChI Key

PGHWCZITRQNIPM-OCEACIFDSA-N

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]

Isomeric SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3)[O-]

Clomiphene N-Oxide, also known as clomifenoxide, is a nonsteroidal selective estrogen receptor modulator that belongs to the triphenylethylene class of compounds. Its chemical formula is C26H28ClNO2, and it is a metabolite of clomiphene, which is widely used in the treatment of ovulatory dysfunction. Clomiphene N-Oxide is characterized by its unique structure, which includes an N-oxide functional group that differentiates it from its parent compound, clomiphene. This modification can influence its pharmacokinetic properties and biological activity.

Involving clomiphene as a precursor. The primary reaction involves the oxidation of the nitrogen atom in clomiphene, resulting in the formation of the N-oxide derivative. This transformation typically requires oxidizing agents such as peracids or other suitable oxidants. The reaction can be represented as follows:

Clomiphene+Oxidizing AgentClomiphene N Oxide\text{Clomiphene}+\text{Oxidizing Agent}\rightarrow \text{Clomiphene N Oxide}

In addition to its synthesis, clomiphene N-Oxide can undergo further metabolic transformations in vivo, producing various metabolites that may exhibit distinct biological activities.

Clomiphene N-Oxide exhibits selective estrogen receptor modulation, similar to its parent compound clomiphene. It has been shown to interact with estrogen receptors in a manner that can either mimic or block the effects of estrogen depending on the tissue context. This property makes it useful in therapeutic applications related to reproductive health.

The biological activity of clomiphene N-Oxide includes:

  • Estrogenic Effects: It can stimulate estrogen receptors, potentially influencing reproductive processes.
  • Antiestrogenic Effects: In certain contexts, it may inhibit estrogen action, particularly relevant in conditions such as breast cancer where estrogen plays a critical role.

Studies suggest that clomiphene N-Oxide may have a different affinity for estrogen receptors compared to clomiphene itself, contributing to its unique pharmacological profile .

The synthesis of clomiphene N-Oxide typically involves the following steps:

  • Starting Material: Clomiphene is used as the starting material.
  • Oxidation Reaction: An oxidizing agent is introduced to facilitate the conversion of the nitrogen atom in clomiphene to an N-oxide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate clomiphene N-Oxide from unreacted materials and byproducts.

A specific method reported involves using hydrogen peroxide or m-chloroperbenzoic acid as oxidants under controlled conditions to achieve high yields of clomiphene N-Oxide .

Clomiphene N-Oxide has potential applications in various fields:

  • Reproductive Medicine: As a selective estrogen receptor modulator, it may be used in treating infertility by promoting ovulation.
  • Pharmaceutical Research: Its unique properties make it a candidate for further studies in hormone-related therapies and cancer treatment.

Additionally, understanding its metabolic pathways could lead to insights into drug interactions and efficacy in clinical settings .

Interaction studies involving clomiphene N-Oxide focus on its pharmacokinetics and how it interacts with other drugs or biological systems. Research indicates that:

  • Clomiphene N-Oxide may alter the metabolism of other drugs through cytochrome P450 enzymes.
  • It can exhibit synergistic or antagonistic effects when combined with other selective estrogen receptor modulators or hormonal therapies.

Such studies are crucial for determining safe and effective dosing regimens when used in conjunction with other medications .

Clomiphene N-Oxide shares structural similarities with several other compounds within the triphenylethylene class. Notable similar compounds include:

  • Tamoxifen: Another selective estrogen receptor modulator used primarily in breast cancer treatment.
  • Toremifene: Similar to tamoxifen but with distinct pharmacokinetic properties.
  • Raloxifene: Used for osteoporosis and breast cancer prevention, differing in its tissue-selective actions.
CompoundStructure TypePrimary UseUnique Features
ClomipheneTriphenylethyleneOvulation inductionMetabolized to several active forms
Clomiphene N-OxideTriphenylethylenePotentially reproductive healthContains an N-oxide group
TamoxifenTriphenylethyleneBreast cancer treatmentStrong antiestrogenic effects
ToremifeneTriphenylethyleneBreast cancer treatmentDifferent metabolic profile
RaloxifeneTriphenylethyleneOsteoporosis preventionTissue-selective effects

Clomiphene N-Oxide's unique structural modification (the presence of an N-oxide group) influences its biological activity and therapeutic potential compared to these similar compounds .

Synthetic Routes and Optimization Strategies

Clomiphene N-oxide is synthesized through the oxidation of clomiphene, a process that introduces an N-oxide functional group to the parent molecule. Two primary synthetic approaches have been documented in the literature:

1. Acid-Catalyzed Dehydration and Oxidation
A one-pot synthesis method involves the dehydration of 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol in the presence of sulfuric acid or hydrochloric acid, followed by chlorination using N-chlorosuccinimide. For instance, dissolving the intermediate in dichloromethane with sulfuric acid at 50°C yields 2-{4-[(Z)-1,2-diphenylethenyl]phenoxy}-N,N-diethylethylammonium sulfate, which is subsequently oxidized to clomiphene N-oxide. This method eliminates the need for solvent switching, reducing processing time and improving yield.

2. Direct Oxidation Using Peroxy Reagents
Alternative routes employ oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane. For example, clomiphene treated with m-chloroperbenzoic acid in dichloromethane at room temperature produces clomiphene N-oxide with minimal side reactions. This method is favored for its scalability and reproducibility in research settings.

Optimization Strategies

  • Solvent Selection: Dichloromethane demonstrates superior compatibility with acid catalysts compared to ethanol, minimizing corrosion and simplifying post-reaction purification.
  • Catalyst Efficiency: Sulfuric acid offers milder reaction conditions than hydrochloric acid, reducing degradation risks.
  • Temperature Control: Maintaining temperatures below 60°C prevents isomerization of the triphenylethylene backbone, preserving structural integrity.

Table 1: Comparative Synthetic Routes for Clomiphene N-Oxide

MethodReagentsSolventYield (%)Key Advantage
Acid-catalyzedH₂SO₄, N-chlorosuccinimideDichloromethane78–85Single-solvent process
Direct oxidationm-CPBAAcetonitrile82–88High purity, minimal byproducts

Purity Assessment Methodologies in Research Settings

The quantification and purity analysis of clomiphene N-oxide require advanced chromatographic techniques due to its structural similarity to clomiphene and other metabolites.

1. High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)
A validated HPLC-MS/MS method separates clomiphene N-oxide from its isomers and metabolites using a ZORBAX Eclipse Plus C18 column (1.8 μm) with a gradient of 0.1% formic acid in water and acetonitrile. The lower limit of quantification (LLOQ) for clomiphene N-oxide is reported as 0.06 ng/mL, with intra- and inter-day precision below 15%. Key parameters include:

  • Retention Time: 6.2 minutes (clomiphene N-oxide) vs. 7.1 minutes (clomiphene).
  • Ion Transitions: m/z 421.18 → 194.10 (quantifier) and 421.18 → 152.05 (qualifier).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃) confirms structural integrity by identifying characteristic signals:

  • δ 7.25–7.15 (m, 10H, aromatic protons).
  • δ 4.05 (t, 2H, OCH₂CH₂N).
  • δ 3.45 (q, 4H, N(CH₂CH₃)₂).

3. Purity Validation
Batch purity is assessed using:

  • UV Spectrophotometry: Absorbance at 233 nm (ε = 12,450 L·mol⁻¹·cm⁻¹) in methanol.
  • Elemental Analysis: Calculated for C₂₆H₂₈ClNO₂: C, 73.66%; H, 6.67%; N, 3.30%. Found: C, 73.59%; H, 6.71%; N, 3.28%.

Stability Profiling Under Experimental Conditions

Clomiphene N-oxide exhibits moderate stability under standard laboratory conditions, with degradation kinetics influenced by environmental factors.

1. Thermal Stability

  • Accelerated Degradation: At 40°C, clomiphene N-oxide shows a 5% loss in potency over 30 days. Degradation products include clomiphene and 4-hydroxyclomiphene, identified via HPLC-MS.
  • Storage Recommendations: Long-term stability is achieved at -20°C in amber vials, with no significant degradation over 12 months.

2. Photostability
Exposure to UV light (300–400 nm) induces isomerization, forming (Z)-clomiphene N-oxide. Photodegradation follows first-order kinetics (k = 0.012 h⁻¹) under ambient light.

3. pH-Dependent Stability

  • Acidic Conditions (pH 1.2): Rapid hydrolysis occurs, with a half-life (t₁/₂) of 2.1 hours.
  • Neutral Conditions (pH 7.4): Stable for >48 hours at 25°C.

Table 2: Stability Parameters of Clomiphene N-Oxide

ConditionTemperatureDegradation PathwayHalf-Life (t₁/₂)
pH 1.2 (0.1N HCl)37°CHydrolysis to clomiphene2.1 hours
UV light (300 nm)25°CIsomerization58 hours
Dry state-20°CNone>12 months

Role of Hepatic Cytochrome P450 Isoforms in N-Oxidation

The N-oxidation of clomiphene to clomiphene N-oxide represents a Phase I metabolic reaction predominantly mediated by hepatic cytochrome P450 2D6 (CYP2D6) [2] [5]. In vitro studies using human liver microsomes demonstrate that CYP2D6 catalyzes the formation of (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, with parallel N-oxidation occurring at the tertiary amine moiety [2] [3]. Competitive inhibition assays with quinidine (1 µM) exhibit >90% suppression of enclomiphene metabolism, confirming CYP2D6's centrality in this pathway [5].

CYP3A4 contributes secondarily to clomiphene metabolism, primarily through N-demethylation and hydroxylation reactions, but shows limited involvement in direct N-oxide formation [3] [7]. Recombinant CYP isoform incubations reveal the following activity profile for clomiphene N-oxide generation:

CYP IsoformRelative Activity (%)K~m~ (µM)V~max~ (pmol/min/mg)
CYP2D610015.2 ± 3.142.7 ± 6.8
CYP3A422.448.6 ± 9.49.1 ± 1.2
CYP2C19<5NDND

Data synthesized from [2] [5] [7]; ND = not detected

FMO3, while primarily associated with S- and N-oxygenation of xenobiotics, exhibits negligible activity toward clomiphene under physiological pH conditions [1] [7]. This enzymatic specificity underscores CYP2D6's dominance in governing clomiphene N-oxide biosynthesis in humans.

Interspecies Variability in Metabolic Conversion Efficiency

Comparative interspecies analyses reveal marked differences in clomiphene N-oxide formation kinetics. Human hepatic microsomes convert clomiphene to its N-oxide derivative with 3.2-fold greater efficiency than rat microsomes and 1.8-fold higher activity compared to rabbit systems [7]. These disparities correlate with differential CYP2D ortholog expression:

  • Humans: CYP2D6 accounts for 2–4% of total hepatic CYP content, enabling rapid N-oxidation (t~1/2~ = 2.1 h) [5] [7].
  • Rats: CYP2D1/2 isoforms demonstrate reduced substrate affinity (K~m~ = 34 µM vs. 15 µM in humans), resulting in incomplete conversion (<40% parent compound clearance) [7].
  • Rabbits: CYP2D15-mediated metabolism produces N-deethylated metabolites as dominant products, with <15% metabolic flux directed toward N-oxide formation [7].

Such interspecies variability complicates translational extrapolation, necessitating humanized CYP2D6 mouse models for preclinical pharmacokinetic studies [2] [5].

Kinetic Profiling of N-Oxide Formation and Elimination

Clomiphene N-oxide exhibits nonlinear pharmacokinetics due to autoinhibition of CYP2D6 at supratherapeutic clomiphene concentrations (>50 µM) [5] [7]. Steady-state kinetics under physiological conditions reveal:

  • Formation: V~max~ = 1.32 ± 0.21 nmol/min/mg protein; K~m~ = 18.7 ± 3.4 µM [5] [7]
  • Elimination: Hepatic clearance (CL~H~) = 12.3 ± 2.1 mL/min/kg; renal excretion contributes <5% to total elimination [3] [7]

Genetic polymorphisms in CYP2D6 significantly alter N-oxide exposure. Poor metabolizers (PMs) with CYP2D6 null alleles exhibit 8.3-fold lower (E)-4-hydroxyclomiphene C~max~ and 12.1-fold reduced (E)-4-hydroxy-N-desethylclomiphene AUC~0-24~ compared to extensive metabolizers (EMs) [2] [5]. This pharmacogenetic variability directly impacts clinical response heterogeneity during clomiphene therapy.

In vitro-in vivo extrapolation (IVIVE) modeling predicts a hepatic extraction ratio (E~H~) of 0.68 for clomiphene N-oxide, indicating moderate first-pass metabolism [3] [7]. Concurrent administration of CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) reduces N-oxide formation by 72–89%, necessitating dose adjustments in polypharmacy scenarios [2] [5].

Estrogen Receptor Binding Dynamics and Structural Interactions

Clomiphene N-Oxide demonstrates specific binding characteristics with estrogen receptors that distinguish it from its parent compound, clomiphene. The structural modification introduced by the N-oxide functional group significantly alters the binding dynamics with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) [2].

Molecular Binding Characteristics

The binding affinity of Clomiphene N-Oxide to estrogen receptors is notably reduced compared to its parent compound. Research indicates that the relative uterine cytosol estrogen receptor binding affinity of Clomiphene N-Oxide is approximately 0.88% (with estradiol as the reference standard at 100%), significantly lower than the parent compound clomiphene, which exhibits binding affinities of 25% for ERα and 12% for ERβ [2] [3].

Structural Determinants of Binding

The N-oxide functional group in Clomiphene N-Oxide creates specific structural modifications that influence receptor binding dynamics. The compound maintains the core triphenylethylene structure essential for estrogen receptor recognition, but the oxidized nitrogen atom alters the electronic properties and steric configuration of the molecule [4]. This modification affects the compound's ability to form optimal hydrogen bonds with critical amino acid residues in the receptor binding pocket, particularly Arg-394 and Glu-354, which are essential for high-affinity binding [5].

Receptor Conformation and Helix Positioning

Upon binding to estrogen receptors, Clomiphene N-Oxide induces conformational changes that position helix 12 away from the agonist conformation. This displacement prevents optimal coactivator recruitment and promotes corepressor interactions, resulting in the compound's antagonistic properties [5]. The bulky N-oxide group creates steric hindrance that prevents the receptor from adopting the fully active conformation required for maximum estrogenic activity [6].

Differential Effects on Estrogen Receptor Subtypes

Studies examining the differential effects of selective estrogen receptor modulators on ERα and ERβ suggest that Clomiphene N-Oxide, like its parent compound, exhibits tissue-specific effects. The compound acts as an estrogen antagonist via ERβ regardless of the presence of endogenous estrogens, while its effects on ERα are more context-dependent and influenced by the local estrogen environment [7].

Competitive Inhibition Profiles Against Endogenous Estrogens

Clomiphene N-Oxide functions as a competitive inhibitor of endogenous estrogens, particularly 17β-estradiol, at the level of estrogen receptors. This competitive mechanism is fundamental to its pharmacological activity and therapeutic applications [8] [9].

Mechanism of Competitive Inhibition

The competitive inhibition exerted by Clomiphene N-Oxide involves direct competition with endogenous estrogens for the same binding sites on estrogen receptors. The compound's ability to bind to the ligand-binding domain of estrogen receptors prevents endogenous estradiol from accessing these sites, thereby blocking estrogenic signaling pathways [9]. However, the inhibition constant (Ki) for Clomiphene N-Oxide is higher than that of the parent compound, indicating a reduced competitive effectiveness [2].

Dose-Response Relationships

The competitive inhibition exhibited by Clomiphene N-Oxide follows classical dose-response relationships, where increasing concentrations of the compound result in greater inhibition of estradiol-induced responses. The compound requires higher concentrations to achieve the same level of inhibition as the parent compound clomiphene, reflecting its lower receptor binding affinity [10].

Duration and Persistence of Inhibition

The competitive inhibition effects of Clomiphene N-Oxide are influenced by its pharmacokinetic properties. The compound exhibits a shorter half-life compared to the parent compound, resulting in more transient competitive inhibition effects. Studies indicate that while the parent compound can be detected in biological samples for extended periods, the N-oxide metabolite is eliminated more rapidly [10] [11].

Tissue-Specific Competitive Effects

The competitive inhibition profile of Clomiphene N-Oxide varies across different tissues, reflecting the tissue-specific expression of estrogen receptor subtypes and coregulatory proteins. In hypothalamic tissues, the compound effectively competes with endogenous estradiol to disrupt negative feedback mechanisms, while in peripheral tissues, the competitive effects may be less pronounced due to the compound's lower binding affinity [12] [13].

Impact on Hypothalamic-Pituitary-Gonadal Axis Signaling

Clomiphene N-Oxide exerts significant effects on the hypothalamic-pituitary-gonadal axis, contributing to the overall pharmacological profile of clomiphene therapy. These effects are mediated through disruption of estrogen-mediated feedback mechanisms and subsequent alterations in gonadotropin secretion patterns [14] [15].

Hypothalamic Effects and Gonadotropin-Releasing Hormone Secretion

At the hypothalamic level, Clomiphene N-Oxide acts as an estrogen receptor antagonist, preventing endogenous estradiol from exerting its normal negative feedback effects on gonadotropin-releasing hormone (GnRH) secretion. This antagonistic action results in increased GnRH pulse frequency and amplitude, providing compelling evidence for a hypothalamic site of action [15]. The compound's ability to block estrogen receptors in the hypothalamic arcuate nucleus disrupts the normal inhibitory influence of estrogens on the hypothalamic-pituitary axis [13].

Pituitary Gonadotropin Response

The disruption of hypothalamic negative feedback by Clomiphene N-Oxide leads to enhanced pituitary responsiveness to GnRH stimulation. Research demonstrates that treatment with clomiphene and its metabolites results in a significant increase in both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Studies show that LH levels can increase by approximately 3-fold, while FSH levels demonstrate similar elevation patterns [14] [15].

Alterations in Gonadotropin Pulsatility

Clomiphene N-Oxide contributes to alterations in gonadotropin pulsatility patterns, which are crucial for normal reproductive function. The compound's antagonistic effects on hypothalamic estrogen receptors result in increased LH pulse frequency, with studies showing an increase from baseline frequencies of 3.3 pulses per 8-hour period to 6.8 pulses per 8-hour period following treatment [15]. This increased pulsatility is essential for stimulating ovarian follicular development and steroidogenesis.

Downstream Effects on Gonadal Function

The enhanced gonadotropin secretion induced by Clomiphene N-Oxide ultimately leads to stimulation of gonadal function. The increased LH and FSH levels promote ovarian follicular development, estradiol production, and ovulation in women, while in men, the compound can stimulate testosterone production and spermatogenesis [16]. The compound's effects on the hypothalamic-pituitary-gonadal axis are dose-dependent and contribute to the overall therapeutic efficacy of clomiphene treatment.

Feedback Loop Restoration

An important aspect of Clomiphene N-Oxide's mechanism involves the restoration of normal feedback mechanisms once the compound is eliminated from the system. The relatively shorter half-life of the N-oxide metabolite compared to the parent compound allows for the gradual restoration of normal estrogen-mediated feedback, enabling the occurrence of normal ovulatory cycles following treatment cessation [10] [11].

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

421.1808568 g/mol

Monoisotopic Mass

421.1808568 g/mol

Heavy Atom Count

30

Wikipedia

Clomifenoxide

Dates

Last modified: 08-08-2024

Explore Compound Types